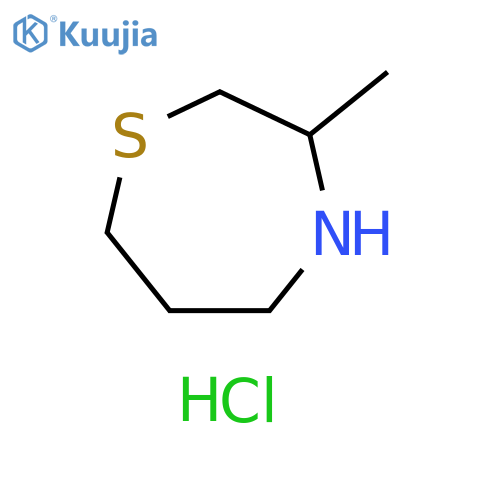Cas no 2126163-10-6 (3-methyl-1,4-thiazepane hydrochloride)

3-methyl-1,4-thiazepane hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1,4-thiazepane hydrochloride
-
- インチ: 1S/C6H13NS.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H
- InChIKey: YDVWWGPWZJPLJX-UHFFFAOYSA-N
- ほほえんだ: CC1NCCCSC1.Cl
3-methyl-1,4-thiazepane hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-702545-0.5g |
3-methyl-1,4-thiazepane hydrochloride |
2126163-10-6 | 95.0% | 0.5g |
$535.0 | 2025-03-12 | |
| Enamine | EN300-702545-1.0g |
3-methyl-1,4-thiazepane hydrochloride |
2126163-10-6 | 95.0% | 1.0g |
$685.0 | 2025-03-12 | |
| A2B Chem LLC | AX57241-250mg |
3-methyl-1,4-thiazepane hydrochloride |
2126163-10-6 | 95% | 250mg |
$392.00 | 2024-04-20 | |
| A2B Chem LLC | AX57241-500mg |
3-methyl-1,4-thiazepane hydrochloride |
2126163-10-6 | 95% | 500mg |
$599.00 | 2024-04-20 | |
| A2B Chem LLC | AX57241-10g |
3-methyl-1,4-thiazepane hydrochloride |
2126163-10-6 | 95% | 10g |
$3137.00 | 2024-04-20 | |
| 1PlusChem | 1P01EJH5-100mg |
3-methyl-1,4-thiazepane hydrochloride |
2126163-10-6 | 95% | 100mg |
$346.00 | 2023-12-19 | |
| A2B Chem LLC | AX57241-5g |
3-methyl-1,4-thiazepane hydrochloride |
2126163-10-6 | 95% | 5g |
$2127.00 | 2024-04-20 | |
| Enamine | EN300-702545-2.5g |
3-methyl-1,4-thiazepane hydrochloride |
2126163-10-6 | 95.0% | 2.5g |
$1343.0 | 2025-03-12 | |
| Enamine | EN300-702545-0.1g |
3-methyl-1,4-thiazepane hydrochloride |
2126163-10-6 | 95.0% | 0.1g |
$238.0 | 2025-03-12 | |
| 1PlusChem | 1P01EJH5-1g |
3-methyl-1,4-thiazepane hydrochloride |
2126163-10-6 | 95% | 1g |
$909.00 | 2023-12-19 |
3-methyl-1,4-thiazepane hydrochloride 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
3-methyl-1,4-thiazepane hydrochlorideに関する追加情報
Introduction to 3-Methyl-1,4-thiazepane Hydrochloride (CAS No. 2126163-10-6)
3-Methyl-1,4-thiazepane hydrochloride (CAS No. 2126163-10-6) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiazepines, which are heterocyclic compounds characterized by a seven-membered ring containing one sulfur and one nitrogen atom. The addition of a methyl group and the presence of a hydrochloride salt further enhance its chemical and biological properties, making it a subject of extensive research.
The chemical structure of 3-methyl-1,4-thiazepane hydrochloride is particularly noteworthy. The thiazepine ring provides a scaffold that can interact with various biological targets, while the methyl group at the 3-position and the hydrochloride salt contribute to its solubility and stability. These features are crucial for its potential use in pharmaceutical formulations and drug delivery systems.
Recent studies have explored the pharmacological properties of 3-methyl-1,4-thiazepane hydrochloride. One area of focus has been its activity as a GABA receptor modulator. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and compounds that modulate GABA receptors have shown promise in treating various neurological disorders, including anxiety, epilepsy, and sleep disorders. Research has demonstrated that 3-methyl-1,4-thiazepane hydrochloride can enhance GABAergic neurotransmission, potentially offering new therapeutic avenues for these conditions.
In addition to its GABA receptor modulating activity, 3-methyl-1,4-thiazepane hydrochloride has been investigated for its anticonvulsant properties. Preclinical studies have shown that this compound can effectively reduce seizure activity in animal models of epilepsy. The mechanism behind this effect is thought to involve the modulation of ion channels and neurotransmitter systems in the brain, which are key players in seizure pathogenesis.
The pharmacokinetic profile of 3-methyl-1,4-thiazepane hydrochloride is another important aspect of its characterization. Studies have shown that it exhibits good oral bioavailability and a favorable distribution profile, making it suitable for systemic administration. Its metabolic stability and low toxicity further support its potential as a therapeutic agent. However, ongoing research is necessary to fully understand its metabolism and potential drug interactions.
From a synthetic chemistry perspective, the preparation of 3-methyl-1,4-thiazepane hydrochloride involves several steps that require precise control over reaction conditions. The synthesis typically starts with the formation of a thiazepine ring through a cyclization reaction, followed by the introduction of the methyl group at the 3-position. The final step involves converting the free base to the hydrochloride salt to enhance its solubility and stability. Advances in synthetic methods have led to more efficient and scalable routes for producing this compound, which is essential for large-scale pharmaceutical development.
The clinical potential of 3-methyl-1,4-thiazepane hydrochloride is currently being evaluated through various stages of preclinical and clinical trials. Early results have been promising, with the compound showing efficacy in animal models and demonstrating a favorable safety profile. However, more extensive clinical trials are needed to confirm its therapeutic benefits and safety in human subjects.
In conclusion, 3-methyl-1,4-thiazepane hydrochloride (CAS No. 2126163-10-6) represents an exciting area of research in medicinal chemistry due to its unique chemical structure and promising pharmacological properties. Its potential as a GABA receptor modulator and anticonvulsant agent makes it a valuable candidate for further development in the treatment of neurological disorders. Ongoing research will continue to elucidate its mechanisms of action and optimize its use in clinical settings.
2126163-10-6 (3-methyl-1,4-thiazepane hydrochloride) 関連製品
- 1365969-58-9(3-Iodo-4-(Trifluoromethoxy)Aniline)
- 2164999-73-7(4-(4-methyl-4H-1,2,4-triazol-3-yl)methyloxolan-3-ol)
- 2248311-98-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dichloro-1,2-thiazole-5-carboxylate)
- 2228540-22-3(tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)
- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)
- 1361924-40-4(2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)
- 1807205-17-9(Ethyl 6-chloro-2-cyano-3-(hydroxymethyl)phenylacetate)
- 2270911-67-4(3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)
- 896344-75-5(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)
- 1251572-94-7(N-(4-chloro-2-fluorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)



